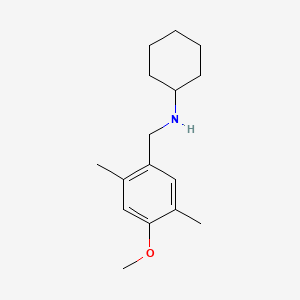
N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine (also known as NMDBC) is an organic compound with a cyclohexane ring structure. It is a derivative of cyclohexanamine, an important intermediate in organic chemistry. NMDBC has become a popular research compound due to its unique properties and potential applications in medicine and science.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine involves the reaction of 4-methoxy-2,5-dimethylbenzaldehyde with cyclohexylamine, followed by reduction of the resulting imine to yield the final product.
Starting Materials
4-methoxy-2,5-dimethylbenzaldehyde, cyclohexylamine, reducing agent (such as sodium borohydride or lithium aluminum hydride), solvent (such as ethanol or tetrahydrofuran), acid (such as hydrochloric acid or sulfuric acid), base (such as sodium hydroxide or potassium carbonate)
Reaction
Step 1: 4-methoxy-2,5-dimethylbenzaldehyde and cyclohexylamine are mixed together in a solvent, such as ethanol or tetrahydrofuran, and stirred at room temperature for several hours to form an imine., Step 2: The imine is then reduced using a reducing agent, such as sodium borohydride or lithium aluminum hydride, in the presence of an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, respectively., Step 3: The resulting N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine is isolated and purified using standard techniques, such as filtration, washing, and recrystallization.
Applications De Recherche Scientifique
NMDBC has a variety of scientific research applications. It is used in the synthesis of other organic compounds, such as amino acids and peptides. It is also used in the synthesis of pharmaceuticals, including antibiotics, antifungals, and anti-inflammatory drugs. Additionally, NMDBC is used in the synthesis of materials for medical devices, such as catheters and stents.
Mécanisme D'action
NMDBC acts as a nucleophile, forming a covalent bond with the electrophilic center of the substrate molecule. This reaction leads to the formation of a new molecule, with the NMDBC molecule acting as the leaving group. The reaction can be reversed, allowing for the synthesis of a variety of organic compounds.
Effets Biochimiques Et Physiologiques
NMDBC has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of lipids and carbohydrates. Furthermore, NMDBC has been shown to act as an anti-inflammatory agent, and it has been shown to have anti-cancer activities.
Avantages Et Limitations Des Expériences En Laboratoire
NMDBC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a high purity. Additionally, it can be used in a variety of reactions and can be used to synthesize a variety of organic compounds. However, there are some limitations to using NMDBC in laboratory experiments. It is not very soluble in water, and it can be difficult to work with in aqueous solutions. Additionally, it is not very stable in air, and it can decompose over time.
Orientations Futures
NMDBC has a variety of potential future directions. It could be used in the synthesis of new drugs and materials for medical devices. Additionally, it could be used in the synthesis of new catalysts and enzymes. Furthermore, it could be used in the synthesis of new materials for energy storage and conversion. Finally, it could be used in the synthesis of new materials for the electronics industry.
Propriétés
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-12-10-16(18-3)13(2)9-14(12)11-17-15-7-5-4-6-8-15/h9-10,15,17H,4-8,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPXHXPLAWJIAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354501 |
Source


|
| Record name | N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine | |
CAS RN |
356091-93-5 |
Source


|
| Record name | N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1332437.png)
![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)
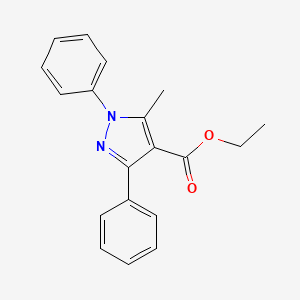
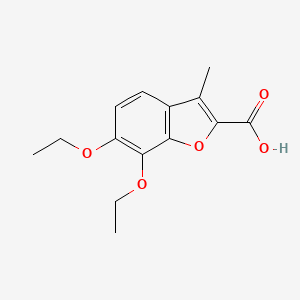
![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)
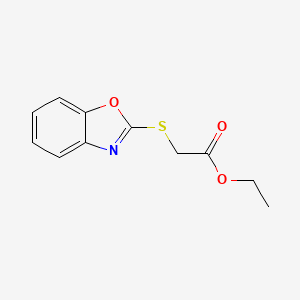
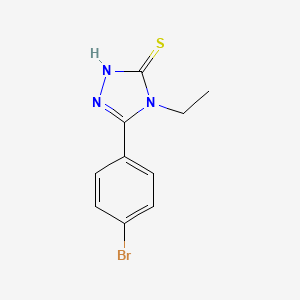
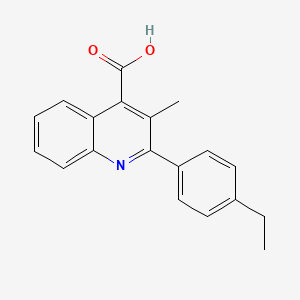
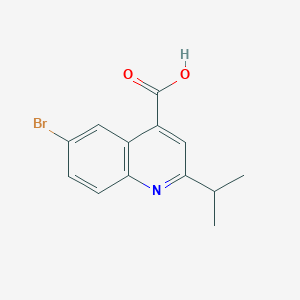
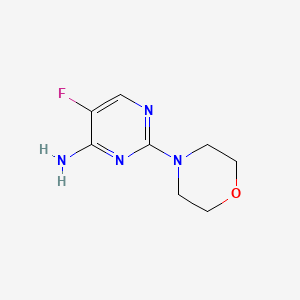
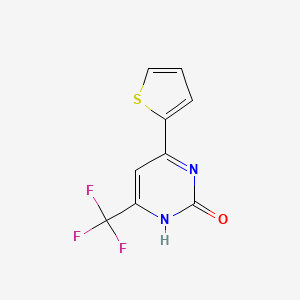
![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)
![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)
